Fluopicolide

Vue d'ensemble

Description

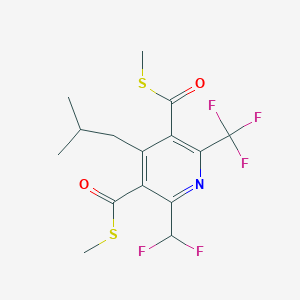

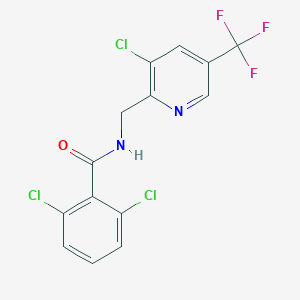

Fluopicolide is a fungicide used in agriculture to control diseases caused by oomycetes such as late blight of potato . It is classed as an acylpicolide and its chemical name is 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide .

Molecular Structure Analysis

Fluopicolide’s molecular formula is C14H8Cl3F3N2O . Its structural formula involves a benzamide group and a pyridine group .Chemical Reactions Analysis

Fluopicolide can cause oxidative stress and DNA damage in earthworms . The levels of reactive oxygen species (ROS) and malondialdehyde (MDA), the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST), and DNA oxidative damage were measured in earthworms exposed to different concentrations of Fluopicolide .Physical And Chemical Properties Analysis

Fluopicolide is a fine crystalline beige powder . It has a weakly phenol-like odour . Its melting point is 150 °C, and it decomposes at 320 °C . The relative density is 1.65 (compared to water at 4 °C) . The vapour pressure was found to be 3.03 × 10-7 Pa at 20 °C and 8.03 × 10-7 Pa at 25 °C .Applications De Recherche Scientifique

Control of Oomycetes

Fluopicolide is extensively utilized for managing a range of oomycetes, which are fungus-like microorganisms responsible for various plant diseases. It is effective against species like Plasmopara viticola, Phytophthora infestans, Pseudoperonospora cubensis, and Bremia lactucae .

Inhibition of V-ATPase

Research has identified vacuolar H+ -ATPase (V-ATPase) as a biochemical target of Fluopicolide in oomycetes. This enzyme is crucial for their cellular processes, and Fluopicolide serves as a selective inhibitor, providing a strategic mode of action against these pathogens .

Environmental Impact Studies

Studies have been conducted to assess the impact of Fluopicolide on non-target organisms, such as earthworms. These studies help understand the oxidative stress and DNA damage that could be caused by this compound in soil ecosystems .

Mode of Action Research

Fluopicolide’s mode of action has been a subject of study, with findings indicating rapid lysis of zoospores upon treatment. It also affects the localization of cytoskeleton-associated proteins, providing insights into its cellular impact .

Residue Analysis and Risk Assessment

There’s significant research focused on developing analytical methods to determine Fluopicolide and its metabolites in agricultural produce and soil. This also includes evaluating its dissipation rate, residue levels, and potential dietary risks associated with its use .

Mécanisme D'action

Target of Action

Fluopicolide, a systemic fungicide, primarily targets oomycetes that cause diseases in a wide range of crops . The primary target of Fluopicolide is the enzyme vacuolar H±ATPase (V-ATPase) in oomycetes . V-ATPase plays a crucial role in maintaining the pH balance within cells and compartments, which is essential for various cellular processes .

Mode of Action

Spectrin-like proteins provide structural stability to cells as they form a network sustaining the plasma membrane . Fluopicolide may interfere and destabilize this network, leading to cell disorganization .

Biochemical Pathways

Fluopicolide affects the release and motility of zoospores, the germination of cysts, as well as mycelial growth and sporulation . These effects suggest that Fluopicolide impacts multiple biochemical pathways involved in the life cycle and propagation of oomycetes .

Pharmacokinetics

This movement pattern influences the bioavailability of the compound within the plant, ensuring that it reaches the areas most vulnerable to oomycete infection .

Result of Action

The action of Fluopicolide results in the inhibition of the growth of strains that are resistant to phenylamides, strobilurin, dimethomorph, and iprovalicarb . It affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects disrupt the life cycle of the oomycetes, thereby controlling the spread of diseases they cause .

Action Environment

The efficacy and stability of Fluopicolide can be influenced by various environmental factors. For instance, the compound’s movement through the xylem towards the tips of stems suggests that its efficacy could be affected by the plant’s water status and transpiration rate . .

Safety and Hazards

Orientations Futures

Fluopicolide is a systemic fungicide of the novel chemical class of acylpicolide fungicides and targets oomycetes that cause diseases in a wide range of crops, including potatoes, vegetables, and grapevines . Its unique mode of action, which is probably based upon delocalization of spectrin-like proteins, makes it a promising tool for future pest management strategies .

Propriétés

IUPAC Name |

2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl3F3N2O/c15-8-2-1-3-9(16)12(8)13(23)22-6-11-10(17)4-7(5-21-11)14(18,19)20/h1-5H,6H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOYJIHYACSLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7034624 | |

| Record name | Fluopicolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 2.80 mg/L at 20 °C, Solvent solubility (g/L at 20 °C): n-hexane 0.20; ethanol 19.2; toluene 20.5; ethyl acetate 37.7; acetone 74.7; dichloromethane 126; dimethyl sulfoxide 183 | |

| Record name | Fluopicolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.65 g/cu cm | |

| Record name | Fluopicolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.0X10-9 mm Hg at 25 °C | |

| Record name | Fluopicolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Fluopicolide | |

Color/Form |

Beige solid | |

CAS RN |

239110-15-7 | |

| Record name | Fluopicolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239110-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluopicolide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0239110157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluopicolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOPICOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TRO75M67P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fluopicolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

149 °C | |

| Record name | Fluopicolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of fluopicolide in oomycetes?

A1: Research has pinpointed the vacuolar H+-ATPase subunit a (VHA-a) as the primary target of fluopicolide. [, ] This enzyme plays a crucial role in maintaining cellular pH and nutrient transport.

Q2: How does binding to VHA-a lead to the fungicidal activity of fluopicolide?

A2: While the exact mechanism is still being studied, fluopicolide binding to VHA-a likely disrupts its function, leading to cellular dysfunction and ultimately the death of the oomycete. [] Further research is needed to fully elucidate the downstream effects.

Q3: Is fluopicolide's target specific to oomycetes?

A3: Sequence analysis and molecular docking studies suggest that fluopicolide exhibits specificity for oomycete and fish VHA-a, explaining its effectiveness against oomycete pathogens and potential toxicity to fish. []

Q4: Are there variations in sensitivity to fluopicolide among different Phytophthora species?

A4: Yes, studies show varying sensitivities to fluopicolide among Phytophthora species. For instance, P. hibernalis isolates displayed higher sensitivity to fluopicolide compared to P. citrophthora, P. syringae, and P. nicotianae isolates. []

Q5: Are there any known mutations associated with fluopicolide resistance?

A5: Yes, four distinct point mutations in the VHA-a gene have been linked to fluopicolide resistance in P. capsici. [] These findings are valuable for developing molecular tools to monitor resistance development.

Q6: Is there cross-resistance between fluopicolide and other fungicides?

A6: Fluopicolide generally shows no cross-resistance with other oomycete fungicides, except for fluopimomide. [] This lack of cross-resistance makes it a valuable tool in fungicide rotation programs to manage resistance development.

Q7: What are the primary applications of fluopicolide in agriculture?

A7: Fluopicolide effectively controls diseases caused by oomycete pathogens in various crops. It is registered for use on potatoes, cucurbits, solanaceous vegetables, and other crops, primarily targeting diseases like late blight, downy mildew, and Phytophthora blight. [, , , , , , ]

Q8: How does the efficacy of fluopicolide as a soil treatment compare to foliar application?

A8: Studies on tomato blight caused by P. capsici indicate that soil application of fluopicolide provides better control and longer persistence than foliar spraying. [] This suggests its potential for use in soil treatments for managing soilborne oomycetes.

Q9: Are there synergistic effects when fluopicolide is combined with other fungicides?

A9: Yes, synergistic interactions have been observed when fluopicolide is combined with other fungicides like pyraclostrobin, propamocarb hydrochloride, and dimethomorph. [, , , ] These combinations can enhance efficacy and potentially delay resistance development.

Q10: What is the environmental fate of fluopicolide?

A10: Fluopicolide is considered persistent in soil and surface waters under certain conditions. [, ] Its main metabolite, 2,6-dichlorobenzamide (BAM), exhibits high mobility in the environment. [, ]

Q11: Does fluopicolide pose any toxicological risks to non-target organisms?

A11: While generally considered to have minimal risk to terrestrial and aquatic organisms at recommended application rates, [] fluopicolide has been shown to induce oxidative stress and DNA damage in earthworms at low doses. [] Further research is needed to fully understand its long-term ecological impact.

Q12: What analytical techniques are used to determine fluopicolide residues in various matrices?

A12: Several analytical methods have been developed and validated for quantifying fluopicolide residues in various matrices. These include liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with QuEChERS extraction methods for analyzing residues in crops and soil, [, ] as well as gas chromatography (GC) and GC-MS methods for analyzing fluopicolide and its metabolites in cabbage and soil. [] High-performance liquid chromatography (HPLC) with UV detection is also employed for residue analysis in various matrices. [, , ]

Q13: Are there any specific formulation strategies employed to enhance fluopicolide's efficacy or stability?

A13: Research highlights the use of various adjuvants and formulation techniques, such as the development of suspension concentrates, to improve fluopicolide's stability, suspensibility, and efficacy. [, ] These strategies are crucial for ensuring optimal product performance under various conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.